molecular formula C18H21NO B11771992 (4-Hexylphenyl)(pyridin-3-yl)methanone CAS No. 61780-11-8

(4-Hexylphenyl)(pyridin-3-yl)methanone

Cat. No.: B11771992
CAS No.: 61780-11-8
M. Wt: 267.4 g/mol
InChI Key: PELGAIUJRZEFDW-UHFFFAOYSA-N
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Description

(4-Hexylphenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of aryl-phenylketones It consists of a hexyl-substituted phenyl group attached to a pyridin-3-yl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hexylphenyl)(pyridin-3-yl)methanone typically involves the reaction of 4-hexylbenzoyl chloride with 3-pyridylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water and extracted with an organic solvent like dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(4-Hexylphenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Hexylphenyl)(pyridin-3-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Hexylphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hexylphenyl)(pyridin-3-yl)methanone is unique due to the presence of a hexyl group, which can influence its lipophilicity and interaction with biological membranes. This structural feature may enhance its potential as a drug candidate or a material with specific properties .

Properties

CAS No.

61780-11-8

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

(4-hexylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C18H21NO/c1-2-3-4-5-7-15-9-11-16(12-10-15)18(20)17-8-6-13-19-14-17/h6,8-14H,2-5,7H2,1H3

InChI Key

PELGAIUJRZEFDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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